A Technical Guide to the Physical Properties of Boc-DL-Pro-OH for Researchers and Drug Development Professionals
A Technical Guide to the Physical Properties of Boc-DL-Pro-OH for Researchers and Drug Development Professionals
Introduction: The Role of Boc-DL-Pro-OH in Synthetic Chemistry
N-tert-Butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a pivotal building block in the field of synthetic organic and medicinal chemistry. As a derivative of the amino acid proline, it features a tert-butoxycarbonyl (Boc) protecting group on the amine terminus. This strategic modification serves a critical purpose: it temporarily masks the reactivity of the secondary amine within the proline ring, thereby enabling chemists to direct reactions to other parts of a molecule with high selectivity. The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily and cleanly removed under moderately acidic conditions, a characteristic that is fundamental to its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1]
The racemic (DL) nature of this specific proline derivative offers a unique tool for creating stereochemical diversity in drug discovery, allowing for the synthesis and biological evaluation of diastereomeric peptides and peptidomimetics. Understanding the physical properties of Boc-DL-Pro-OH is therefore not merely an academic exercise; it is a prerequisite for its effective use in the laboratory, ensuring reproducibility, optimizing reaction conditions, and maintaining the highest standards of quality control in the development of novel therapeutics. This guide provides an in-depth examination of these properties and the experimental methodologies for their verification.
Core Physical and Chemical Properties
The fundamental physical characteristics of Boc-DL-Pro-OH are summarized below. These values are critical for handling, storage, and for calculations in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₇NO₄ | [2][] |
| Molecular Weight | 215.25 g/mol | [2][] |
| CAS Number | 59433-50-0 | [1][2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 133-135 °C | [] |
| Purity (Typical) | >98.0% (TLC/HPLC) | [4] |
| Predicted Density | 1.201 ± 0.06 g/cm³ | [] |
| Predicted Boiling Point | 337.2 ± 35.0 °C | [] |
Section 1: Melting Point Determination: A Self-Validating System for Purity Assessment
The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range is typically sharp, spanning only 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Thus, the accurate determination of the melting point is a foundational self-validating check of material quality.
Causality Behind the Experimental Choice: The Capillary Method
The capillary method, using either a manual Thiele tube or a digital melting point apparatus, is the standard for its precision and the small sample quantity required. The principle lies in uniform and slow heating, which ensures that the temperature of the heating medium (oil or a metal block) is in thermal equilibrium with the sample. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Therefore, a slow heating rate of approximately 1-2°C per minute near the expected melting point is critical for accuracy.
Detailed Experimental Protocol for Melting Point Determination
This protocol outlines the steps for determining the melting point range of Boc-DL-Pro-OH using a standard digital melting point apparatus.
-
Sample Preparation:
-
Place a small amount of dry Boc-DL-Pro-OH powder onto a clean, dry watch glass.
-
Crush the powder into a fine consistency using a spatula.
-
Take a capillary tube (sealed at one end) and jab the open end into the powder multiple times to collect a small amount of the sample.
-
-
Packing the Sample:
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder down.
-
Alternatively, drop the capillary tube, sealed-end down, through a long, narrow glass tube to achieve tight packing.
-
The final packed sample height should be 2-3 mm. A larger sample mass will require more energy to melt, potentially broadening the observed range.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. Allow the apparatus to cool significantly before the precise measurement.
-
For the accurate measurement, set the heating rate to bring the temperature to about 20°C below the expected melting point (approx. 110-115°C for Boc-DL-Pro-OH).
-
Reduce the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
A pure sample will exhibit a sharp range (e.g., 133-134°C). An impure sample will melt over a wider and lower range (e.g., 128-132°C).
-
Repeat the measurement with a fresh sample to ensure reproducibility. Do not re-use a melted sample, as its crystalline structure may have changed upon solidification.
-
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Section 2: Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis
The solubility of Boc-DL-Pro-OH is dictated by the interplay of its functional groups. The nonpolar tert-butyl group and the pyrrolidine ring render the molecule largely hydrophobic, while the carboxylic acid group provides a site for polar interactions and hydrogen bonding.
Qualitative Solubility Assessment
Based on its structure, Boc-DL-Pro-OH is generally insoluble in water but soluble in a range of common organic solvents.[5] This is a critical consideration for chemists when choosing solvents for reactions, purification (e.g., crystallization or chromatography), and analysis (e.g., NMR spectroscopy). A qualitative assessment is often the first step in the laboratory.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the carboxylic acid proton, while also solvating the nonpolar regions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall nonpolar character of the molecule allows for favorable van der Waals interactions with these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Solvation is possible, but solubility may be lower compared to polar aprotic or chlorinated solvents. |
| Alcohols | Methanol, Ethanol | Soluble | These protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid group limits solubility in highly nonpolar environments. |
| Aqueous | Water | Insoluble | The large, nonpolar Boc group and hydrocarbon ring structure dominate, preventing effective hydration by water molecules. |
Detailed Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the qualitative solubility of Boc-DL-Pro-OH, which is essential for selecting appropriate solvent systems.
-
Preparation:
-
Dispense approximately 10 mg of Boc-DL-Pro-OH into several clean, dry test tubes or vials.
-
Prepare a set of common laboratory solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes, DMSO).
-
-
Procedure:
-
To the first vial, add the first solvent dropwise (e.g., 0.1 mL at a time) while agitating or vortexing the mixture.
-
Continue adding the solvent up to a total volume of 1-2 mL.
-
Observe if the solid dissolves completely. If it does not, gentle warming (to 30-40°C) or sonication can be applied to overcome kinetic barriers to dissolution.[5] Avoid excessive heat, which could degrade the compound.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
-
Repeat the process for each solvent.
-
-
Trustworthiness of the Protocol:
-
This systematic approach ensures that observations are consistent. Using a fixed amount of solute and tracking the volume of solvent added provides a semi-quantitative measure of solubility. The use of sonication and gentle heating helps to differentiate between true insolubility and slow dissolution rates, making the results more reliable.
-
Section 3: Spectroscopic Characterization: Verifying Molecular Structure
Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure. For Boc-DL-Pro-OH, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary methods used for structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum confirms the presence of all proton-containing functional groups and their connectivity.
-
Causality and Interpretation: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen and nitrogen, deshield nearby protons, causing them to appear at a higher chemical shift (downfield). The nine equivalent protons of the tert-butyl group are shielded and appear as a prominent singlet far upfield. The protons on the proline ring have distinct chemical shifts due to their proximity to the nitrogen and carbonyl groups. The acidic proton of the carboxylic acid is typically highly deshielded and its signal can be broad and variable in position.[6]
-
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | H OOC- |
| ~4.2-4.4 | Multiplet | 1H | α-CH |
| ~3.4-3.6 | Multiplet | 2H | δ-CH ₂ |
| ~1.8-2.3 | Multiplet | 4H | β-CH ₂ and γ-CH ₂ |
| ~1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc) |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Causality and Interpretation: Carbonyl carbons (C=O) are highly deshielded and appear furthest downfield. The quaternary and methyl carbons of the Boc group have characteristic chemical shifts. The sp³-hybridized carbons of the proline ring appear in the upfield region.[7]
-
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~174-178 | C =O (Carboxylic Acid) |
| ~154-156 | C =O (Boc Carbamate) |
| ~80-82 | -C (CH₃)₃ (Boc Quaternary) |
| ~59-61 | α-C H |
| ~46-48 | δ-C H₂ |
| ~29-32 | β-C H₂ or γ-C H₂ |
| ~28.5 | -C(C H₃)₃ (Boc Methyls) |
| ~23-25 | β-C H₂ or γ-C H₂ |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-DL-Pro-OH.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Causality and Interpretation: The key functional groups in Boc-DL-Pro-OH—the carboxylic acid (O-H and C=O bonds) and the carbamate of the Boc group (N-H is absent, but C=O is present)—have characteristic absorption frequencies. The O-H stretch of the carboxylic acid is notably broad due to strong hydrogen bonding. The two carbonyl groups (acid and carbamate) will show strong absorptions in the characteristic carbonyl region.[8]
-
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2980-2850 | Medium | C-H stretch | Aliphatic (Proline ring & Boc) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid (dimer) |
| ~1690 | Strong | C=O stretch | Carbamate (Boc group) |
| 1450-1365 | Medium | C-H bend | Aliphatic |
| ~1400 | Medium | C-N stretch | Amine derivative |
| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |
The KBr pellet method is a common technique for analyzing solid samples. The principle is to disperse the solid sample in an IR-transparent matrix (KBr) to allow for transmission analysis.[9]
-
Sample Preparation:
-
Place ~1-2 mg of Boc-DL-Pro-OH and ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform sample distribution.[9]
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet die.
-
Place the die under a vacuum to remove trapped air and moisture, which can interfere with the spectrum.[9]
-
Place the die into a hydraulic press and apply several tons of pressure for about a minute. The pressure causes the KBr to flow and form a solid, transparent pellet.
-
-
Data Acquisition:
-
Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, record a background spectrum of the empty sample compartment. The instrument's software will store this.
-
Then, record the spectrum of the sample. The software will automatically subtract the background spectrum (containing signals from atmospheric CO₂ and water vapor) to generate the final spectrum of the sample.
-
Visualization of the Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The physical properties of Boc-DL-Pro-OH—its melting point, solubility, and spectroscopic characteristics—are integral to its successful application in research and development. The protocols detailed in this guide represent self-validating systems that not only confirm the identity of the material but also provide a robust measure of its purity. For the synthetic chemist, this knowledge is not trivial; it is the foundation upon which reliable, reproducible, and scalable chemical syntheses are built, ultimately enabling the discovery and development of new chemical entities.
References
-
Kintek Solution. (n.d.). What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials. Retrieved from [Link]
-
Specac. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2484. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]
Sources
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- 4. Boc-DL-Pro-OH | 59433-50-0 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
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- 9. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
